Guvacolin-Hydrobromid

Übersicht

Beschreibung

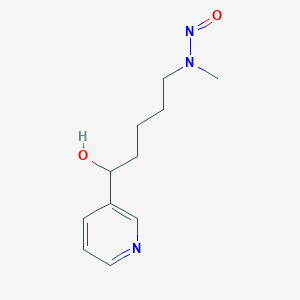

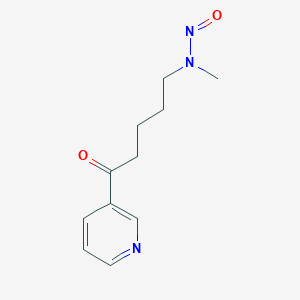

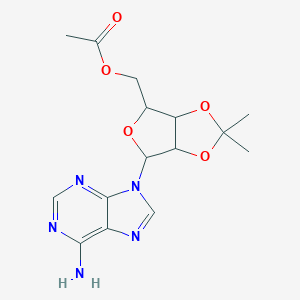

Guvacolin-Hydrobromid ist ein natürliches Alkaloid, das in der Arekanuss, der Frucht der Arekapalme, vorkommt. Es ist ein Muskarinrezeptor-Agonist, d. h. es kann Muskarinrezeptoren im Körper aktivieren. This compound ist strukturell mit Arecolin verwandt, einem weiteren in der Arekanuss vorkommenden Alkaloid, hat aber eine deutlich geringere Potenz als Arecolin .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Veresterung von 1,2,5,6-Tetrahydro-3-pyridincarbonsäure mit Methanol synthetisiert werden, gefolgt von der Zugabe von Bromwasserstoffsäure zur Bildung des Hydrobromidsalzes . Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst die Reinigung des Endprodukts durch Umkristallisation, um hohe Reinheitsgrade zu erreichen, typischerweise über 98% .

Wissenschaftliche Forschungsanwendungen

Guvacolin-Hydrobromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Metabolomics: Guvacolin wird hinsichtlich seiner Stoffwechselwege und der Auswirkungen seiner Metaboliten untersucht.

Neurowissenschaften: Es wird verwendet, um die Rolle von Muskarinrezeptoren im zentralen Nervensystem zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Muskarinrezeptoren bindet und diese aktiviert, die eine Art von Acetylcholinrezeptor sind. Diese Aktivierung führt zu verschiedenen physiologischen Reaktionen, abhängig vom Gewebetyp. Im Herzen kann es die Herzfrequenz verlangsamen, während es im Magen-Darm-Trakt die Motilität erhöhen kann . Zu den molekularen Zielstrukturen gehören die Muskarinrezeptoren, und die beteiligten Signalwege sind die mit der Acetylcholin-Signalübertragung verbundenen .

Wirkmechanismus

Target of Action

Guvacoline Hydrobromide, a natural alkaloid found in areca nuts , primarily targets atrial and ileal muscarinic receptors . It also binds selectively to presynaptic GABA reuptake transporters . These targets play a crucial role in the regulation of neurotransmission in the nervous system.

Mode of Action

Guvacoline Hydrobromide acts as a full agonist of atrial and ileal muscarinic receptors . It binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA . It has no significant affinity for gaba postsynaptic receptors .

Biochemical Pathways

The exact biochemical pathways affected by Guvacoline Hydrobromide are still under investigation . It is known that the compound’s interaction with gaba reuptake transporters can influence gabaergic neurotransmission .

Pharmacokinetics

Its solubility in dmso and dmf has been reported , which could potentially impact its bioavailability.

Result of Action

In human buccal epithelial cells, Guvacoline Hydrobromide has been observed to significantly decrease the colony-formation efficiency in a dose-dependent manner . It can also dose-dependently reduce the amount of total free low-molecular-weight thiols and increase the number of single-strand breaks .

Action Environment

The action, efficacy, and stability of Guvacoline Hydrobromide can be influenced by various environmental factors. For instance, the presence of calcium hydroxide can favor the hydrolyzation of guvacoline . Additionally, the alkaloid content of areca chewable products, which contain Guvacoline Hydrobromide, can vary significantly depending on the geographical region .

Biochemische Analyse

Biochemical Properties

Guvacoline Hydrobromide acts as a full agonist of muscarinic acetylcholine receptors (mAChRs), particularly in atrial and ileal tissues . It interacts with these receptors by mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. The compound’s interaction with mAChRs involves binding to the receptor’s active site, inducing a conformational change that triggers intracellular responses. This interaction is crucial for understanding the compound’s role in modulating physiological processes.

Cellular Effects

Guvacoline Hydrobromide has significant effects on various cell types and cellular processes. In human buccal epithelial cells, it has been shown to decrease colony-formation efficiency in a dose-dependent manner . Additionally, it induces cytotoxicity and apoptosis in endothelial cells, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Guvacoline Hydrobromide exerts its effects by binding to muscarinic acetylcholine receptors, specifically mAChRs . This binding inhibits the reuptake of acetylcholine, thereby prolonging its action at the synapse. The compound’s agonistic activity leads to the activation of G-protein coupled receptors, which in turn activate various intracellular signaling cascades. These cascades can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guvacoline Hydrobromide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to Guvacoline Hydrobromide can lead to sustained cytotoxicity and apoptosis in certain cell types . Additionally, the compound’s stability under different storage conditions is essential for maintaining its efficacy in experimental setups .

Dosage Effects in Animal Models

The effects of Guvacoline Hydrobromide in animal models are dose-dependent. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . In Swiss albino mice, for instance, the compound exhibited weak chromosome-breaking effects in a dose-response manner . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

Guvacoline Hydrobromide is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The principal pathways of metabolism include mercapturic acid formation, carboxylic acid reduction, and de-esterification . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, Guvacoline Hydrobromide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues are influenced by these interactions, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

Guvacoline Hydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane . This localization is critical for its ability to modulate receptor activity and initiate intracellular signaling pathways. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Guvacoline hydrobromide can be synthesized through the esterification of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid with methanol, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of guvacoline hydrobromide involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization to achieve high purity levels, typically greater than 98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Guvacolin-Hydrobromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

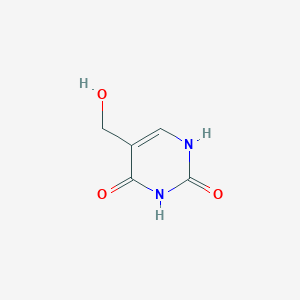

Oxidation: Guvacolin kann oxidiert werden, um Guvacin zu bilden, ein weiteres in der Arekanuss vorkommendes Alkaloid.

Hydrolyse: In Gegenwart von Calciumhydroxid kann Guvacolin hydrolysiert werden, um Guvacin zu bilden.

Substitution: Guvacolin kann Substitutionsreaktionen eingehen, insbesondere an der Estergruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Calciumhydroxid wird üblicherweise für Hydrolysereaktionen verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Derivat.

Hauptprodukte

Guvacin: Wird durch Oxidation oder Hydrolyse von Guvacolin gebildet.

Verschiedene Ester: Werden durch Substitutionsreaktionen an der Estergruppe gebildet.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Guvacolin-Hydrobromid ist einzigartig in seiner deutlich geringeren Potenz im Vergleich zu Arecolin, was es zu einem nützlichen Werkzeug macht, um die Aktivierung von Muskarinrezeptoren zu untersuchen, ohne die stärkeren Wirkungen, die bei Arecolin beobachtet werden . Darüber hinaus macht seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, um verschiedene Derivate zu bilden, es zu einer vielseitigen Verbindung für Forschungszwecke .

Eigenschaften

IUPAC Name |

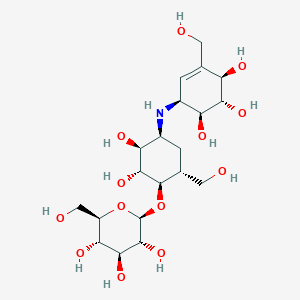

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXOETUWVNVADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574157 | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-51-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)